molecular formula C18H35NO B1671155 Elaidamide CAS No. 4303-70-2

Elaidamide

Cat. No.: B1671155
CAS No.: 4303-70-2
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-MDZDMXLPSA-N
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Description

Elaidamide, chemically known as (E)-9-octadecenamide (C₁₈H₃₅NO; MW 281.5 g/mol), is a fatty acid amide derived from elaidic acid (trans-9-octadecenoic acid) via an amide bond . It is synthesized through the reaction of elaidine—a solid fat obtained by treating almond oil with nitrous acid—with ammonia, yielding crystalline, colorless, alcohol-soluble but water-insoluble crystals .

Properties

IUPAC Name

(E)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017170
Record name Elaidamide
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Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4303-70-2
Record name Elaidamide
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Record name Elaidamide
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Record name Elaidamide
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Record name Elaidamide
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Record name (E)-9-octadecenamide
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Record name ELAIDAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidamide can be synthesized through the reaction of elaidic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert elaidic acid to its corresponding acid chloride, which then reacts with ammonia to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of elaidic acid followed by amidation. The process requires precise control of temperature and pressure to ensure high yield and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .

Chemical Reactions Analysis

Types of Reactions: Elaidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the reagents used.

Comparison with Similar Compounds

Key Properties:

  • Physical Characteristics : Melting point ranges from 92°C (initial fusion) to 94°C (complete liquefaction), with solidification at 91°C .
  • Biological Roles :
    • Inhibits microsomal epoxide hydrolase (mEH; Ki = 70 nM) and phospholipase A2 (PLA2), suggesting roles in lipid signaling and inflammation modulation .
    • Induces physiological sleep in rats at 10 mg/animal .
    • Implicated in lipid metabolism and structural integrity in sea cucumbers, though its mechanisms remain understudied .

Comparison with Structurally Similar Fatty Acid Amides

Structural Isomers: Oleamide, Palmamide, and Ricinolamide

Elaidamide shares structural isomerism with oleamide (cis-9-octadecenamide), palmamide (from palm oil), and ricinolamide (from castor oil). Key differences include:

Property This compound Oleamide Palmamide Ricinolamide
Double Bond Geometry Trans (E) Cis (Z) Cis (Z) Hydroxylated cis
Melting Point 92–94°C 68–70°C 91–93°C ~100°C (reported, but disputed due to impurities)
Solubility Soluble in alcohol Soluble in organic solvents Soluble in alcohol Variable, depending on purity
Biological Activity mEH inhibition Sleep induction, PLA2 modulation Limited data Anti-inflammatory potential (inferred)

Notes:

  • Oleamide is a well-studied sleep-inducing lipid, but its cis configuration confers lower thermal stability compared to trans-elaidamide .
  • Palmamide and this compound exhibit overlapping melting points (~91–94°C), but palmamide’s synthesis from palm oil involves distinct fatty acid precursors (palmitic acid derivatives) .
  • Ricinolamide’s reported lower melting point (~100°C) may reflect impurities rather than intrinsic properties .

Saturated and Unsaturated Fatty Acid Amides

This compound is distinguished from saturated (e.g., stearamide) and polyunsaturated (e.g., linoleamide) analogs:

Compound Formula Melting Point Key Features
This compound C₁₈:1Δ9trans 92–94°C Trans-configuration; mEH/PLA2 inhibition
Stearamide C₁₈:0 99–101°C Saturated; used in polymer manufacturing
Linoleamide C₁₈:2Δ9,12 78–80°C Cis-polyunsaturated; limited bioactivity data
Petrosthis compound C₁₈:1Δ6trans ~85°C Trans-configuration; less studied than this compound

Notes:

  • Stearamide ’s saturated structure increases melting point and reduces solubility in polar solvents compared to this compound .
  • Linoleamide’s cis-polyunsaturated structure lowers thermal stability but may enhance membrane fluidity modulation .

Analytical and Functional Differentiation

Analytical Techniques

  • GC-MS: this compound is separated from analogs like oleamide and stearamide using a VF-5 ms column with methanol/water gradients, achieving >98% purity . Trans-vs-cis configurations are resolved via retention time differences.
  • Melting Point Analysis: Discrepancies in literature values (e.g., ricinolamide at 60°C vs. 100°C) highlight the need for rigorous purification to avoid resinous byproducts .

Functional Divergence

  • Enzyme Specificity : this compound selectively inhibits mEH, whereas urea-based inhibitors target soluble epoxide hydrolase (sEH) without cross-reactivity .

Biological Activity

Elaidamide, a fatty acid amide, is increasingly recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as a fatty amide with the molecular formula C18H35NOC_{18}H_{35}NO and a molecular weight of 281.49 g/mol. It is structurally related to other fatty acid amides, which are known to exhibit significant bioactivity across various biological systems .

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Phospholipase Activity : this compound functions as a secretory calcium-dependent phospholipase A2, hydrolyzing phospholipids in bacterial membranes. This action leads to bactericidal effects against Gram-positive bacteria by disrupting their membrane integrity .
  • Cell Signaling : It plays a role in modulating cell signaling pathways, particularly by acting as a ligand for integrins. This interaction can enhance cell proliferation through integrin-dependent mechanisms .
  • Inflammatory Response : this compound is involved in the inflammatory response by promoting the release of unsaturated fatty acids from mitochondrial membranes, which are precursors for eicosanoid synthesis. This process can stimulate leukocyte activity and tissue regeneration .

Antimicrobial Effects

Research has demonstrated that this compound possesses antimicrobial properties. It has been shown to exhibit bactericidal activity against various strains of Gram-positive bacteria by directly hydrolyzing their phospholipids . The effectiveness of this compound in this regard underscores its potential as an antimicrobial agent.

Anti-inflammatory Properties

This compound has been implicated in modulating inflammatory responses. By hydrolyzing membrane phospholipids, it contributes to the generation of lipid mediators that play crucial roles in inflammation and immune responses . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Neuroprotective Effects

In studies involving neurobiology, this compound has been observed to influence neuroprotective mechanisms. Its involvement in the modulation of neuronal signaling pathways suggests that it may have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : A study indicated that this compound effectively inhibited the growth of specific bacterial strains, demonstrating its potential as a natural antimicrobial agent .
  • Inflammation Modulation : Research findings suggest that this compound may enhance the production of anti-inflammatory mediators during sterile inflammation, indicating its role in tissue repair processes .
  • Neuroprotective Potential : Investigations into the effects of this compound on neuronal cells revealed its capacity to protect against oxidative stress, suggesting therapeutic avenues for neurodegenerative conditions .

Comparative Analysis of Fatty Acid Amides

The following table summarizes the biological activities of various fatty acid amides, including this compound:

Fatty Acid Amide Biological Activity Mechanism
This compoundAntimicrobial, anti-inflammatoryHydrolysis of phospholipids
OleamideSleep-inducing, neuroprotectiveModulates GABA receptors
PalmitamideWeak anticonvulsantModulates neuronal excitability
LinoleamideRegulates Ca2+^{2+} fluxInhibits specific ion currents
ErucamideStimulates angiogenesisPromotes endothelial cell function

Q & A

Q. What are the standard protocols for synthesizing and characterizing Elaidamide in laboratory settings?

this compound (9E-decenamide) is synthesized via amidation of elaidic acid, followed by purification through recrystallization. Characterization involves:

  • Spectroscopic analysis : NMR (¹H/¹³C) for structural confirmation .
  • Mass spectrometry : To verify molecular weight (281.5 g/mol) and purity (≥95%) .
  • Purity assessment : HPLC with UV detection at 210 nm to quantify residual solvents or byproducts .
    Methodological Tip: Use inert gas (e.g., nitrogen) during solvent evaporation to prevent oxidation .

Q. How should researchers prepare stable this compound solutions for in vitro assays?

  • Stock solution : Dissolve in dimethylformamide (DMF) at 2 mg/ml under inert gas to prevent degradation .
  • Aqueous dilution : Mix DMF stock 1:1 with PBS (pH 7.2) for a final solubility of ~0.5 mg/ml. Avoid storage >24 hours due to precipitation .
    Critical Note: Pre-warm solvents to 37°C to enhance dissolution kinetics.

Q. What experimental designs are recommended for assessing this compound’s enzyme inhibition (e.g., mEH, PLA2)?

  • Microsomal epoxide hydrolase (mEH) assays : Use rat liver microsomes with radiolabeled substrates (e.g., [³H]-cis-stilbene oxide). Measure Ki values via competitive inhibition kinetics (reported Ki = 70 nM) .
  • Phospholipase A2 (PLA2) inhibition : Employ fluorometric assays with pyrene-labeled phospholipids. Compare IC₅₀ values across isoforms (e.g., porcine pancreatic vs. human synovial PLA2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s potency in enzyme inhibition studies?

Discrepancies in reported Ki/IC₅₀ values may arise from:

  • Enzyme source variability : Commercial vs. tissue-extracted enzymes (e.g., species-specific mEH isoforms) .
  • Assay conditions : pH, temperature, or cofactor differences (e.g., Ca²⁺ for PLA2).
    Methodological Solution: Conduct side-by-side assays under standardized conditions and validate with orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. What in vivo models are optimal for studying this compound’s sleep-inducing effects?

  • Rodent models : Administer 10 mg/animal intraperitoneally in sleep-deprived rats. Monitor sleep latency and duration via EEG/EMG .
  • Controls : Include vehicle (DMF/PBS) and positive controls (e.g., melatonin).
    Ethical Consideration: Adhere to institutional guidelines for animal welfare and sample size justification .

Q. How can computational modeling elucidate this compound’s interaction with lipid-metabolizing enzymes?

  • Molecular docking : Use AutoDock Vina to predict binding poses in mEH’s catalytic pocket (PDB: 1QE3).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-inhibitor complexes .
    Validation: Cross-reference computational results with mutagenesis data (e.g., catalytic triad residues) .

Q. What strategies improve this compound’s stability in long-term pharmacological studies?

  • Storage : Maintain at -20°C in amber vials under nitrogen .
  • Buffer optimization : Test additives (e.g., cyclodextrins) to enhance aqueous solubility without altering bioactivity .

Data Contradiction and Validation

Q. Why does this compound show selectivity for mEH over soluble epoxide hydrolase (sEH)?

  • Structural analysis : Compare active-site hydrophobicity between mEH and sEH. This compound’s long alkyl chain may favor mEH’s lipid-binding domain .
  • Selectivity assays : Screen against recombinant sEH (e.g., human CYP2J2) using fluorescent substrates like CMNPC .

Q. How to differentiate competitive vs. non-competitive inhibition in this compound-PLA2 interactions?

  • Lineweaver-Burk plots : Vary substrate concentration with fixed this compound doses. Parallel lines indicate non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to confirm direct enzyme interaction .

Q. What experimental designs address this compound’s synergistic effects with other sleep modulators?

  • Dose-response matrices : Combine this compound with GABAergic agents (e.g., pentobarbital) in rodent models.
  • Statistical analysis : Use Bliss independence or Chou-Talalay models to quantify synergy .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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